molecular formula C6H9NO4 B555488 4-Methyleneglutamic acid CAS No. 7150-74-5

4-Methyleneglutamic acid

Cat. No.: B555488
CAS No.: 7150-74-5
M. Wt: 159.14 g/mol
InChI Key: RCCMXKJGURLWPB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Methyleneglutamic acid, also known as gamma-Methylene glutamic acid, is a compound with a molecular formula of C6H9NO4 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that l-4-methylene glutamic acid essentially acts on glutamate metabotropic receptors

Biochemical Pathways

It’s synthesized for use in biosynthetic and metabolic studies . More research is needed to summarize the affected pathways and their downstream effects.

Result of Action

It’s known that L-4-methylene glutamic acid is as potent as L-Glu in producing IPs , but the specific molecular and cellular effects need further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyleneglutamic acid can be achieved through several methods. One common approach involves the use of tandem reactions to create the desired compound. For example, (2S,3S)-[3-2H1]-4-Methyleneglutamic acid and (2S,3R)-[2,3-2H2]-4-Methyleneglutamic acid have been synthesized for use in biosynthetic and metabolic studies .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be produced in significant quantities through chemical synthesis, which involves the use of specific reagents and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Methyleneglutamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation may yield different carboxylic acids, while reduction can produce various amino acid derivatives.

Scientific Research Applications

4-Methyleneglutamic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its methylene group at the fourth position, which distinguishes it from other glutamic acid derivatives. This structural feature contributes to its specific chemical properties and biological activities.

Properties

IUPAC Name

2-amino-4-methylidenepentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-3(5(8)9)2-4(7)6(10)11/h4H,1-2,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCMXKJGURLWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347258
Record name 4-Methyleneglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7150-74-5, 16804-57-2
Record name 4-Methyleneglutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7150-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyleneglutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007150745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7150-74-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72472
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyleneglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-2-Amino-4-methylenepentanedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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